Cas no 1356113-92-2 (1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene)
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Diiodo-4-(trifluoromethyl)anisole
- 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene
- 3,5-Diiodo-4-methoxybenzotrifluoride
- MFCD20486164
- XBMZQHBOGXDLDX-UHFFFAOYSA-N
- 1356113-92-2
-
- MDL: MFCD20486164
- Inchi: 1S/C8H5F3I2O/c1-14-7-5(12)2-4(3-6(7)13)8(9,10)11/h2-3H,1H3
- InChI Key: XBMZQHBOGXDLDX-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=C(C(F)(F)F)C=1)I)OC
Computed Properties
- Exact Mass: 427.83819g/mol
- Monoisotopic Mass: 427.83819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- XLogP3: 4.1
Experimental Properties
- Melting Point: 63-66℃
- Sensitiveness: Light Sensitive
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 050249-1g |
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene |
1356113-92-2 | 1g |
£98.00 | 2022-03-01 | ||
| Crysdot LLC | CD12151066-5g |
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene |
1356113-92-2 | 95+% | 5g |
$1810 | 2024-07-23 |
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene
Comprehensive Overview of 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene (CAS No. 1356113-92-2)
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene (CAS No. 1356113-92-2) is a highly specialized aromatic compound widely utilized in pharmaceutical and agrochemical research. Its unique structural features, including the presence of diiodo and trifluoromethyl groups, make it a valuable intermediate in the synthesis of complex molecules. The compound's methoxy substituent further enhances its reactivity, enabling diverse applications in cross-coupling reactions and material science.
In recent years, the demand for 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene has surged due to its role in developing novel fluorinated compounds, a trending topic in medicinal chemistry. Researchers are particularly interested in its potential for creating bioactive molecules with improved metabolic stability and membrane permeability. This aligns with the growing focus on drug discovery and precision medicine, where fluorinated analogs are increasingly sought after.
The compound's CAS No. 1356113-92-2 is frequently searched in academic and industrial databases, reflecting its importance in organic synthesis. Its applications extend to catalysis and polymer chemistry, where its electron-withdrawing properties are leveraged to modify reaction pathways. Notably, the trifluoromethyl group is a key motif in modern material design, addressing challenges in optoelectronics and coatings.
From an environmental perspective, the stability of 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene raises questions about sustainable chemistry practices. Innovations in green synthesis methods, such as catalytic iodination and solvent-free reactions, are being explored to minimize waste. This resonates with the broader industry shift toward eco-friendly processes, a hot topic in regulatory and academic circles.
Analytical techniques like NMR spectroscopy and HPLC are critical for characterizing this compound, ensuring purity for high-stakes applications. The integration of machine learning in chemical analysis has further optimized its quality control, a trend gaining traction in industrial automation. These advancements underscore the compound's relevance in cutting-edge research.
In summary, 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene (CAS No. 1356113-92-2) exemplifies the intersection of traditional chemistry and modern innovation. Its versatility in pharmaceutical intermediates, material science, and catalysis positions it as a cornerstone in contemporary chemical development.
1356113-92-2 (1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)